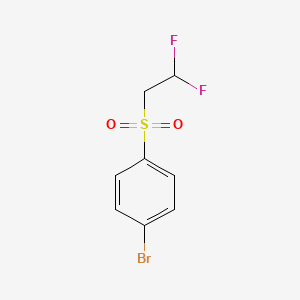
1-Bromo-4-(2,2-difluoroethanesulfonyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-4-(2,2-difluoroethanesulfonyl)benzene is an organic compound characterized by the presence of a bromine atom and a difluoroethanesulfonyl group attached to a benzene ring.
Preparation Methods
One common method involves the use of lithium diisopropylamide (LDA) in tetrahydrofuran (THF) and hexane to facilitate the lithiation process, followed by the addition of the difluoroethanesulfonyl group . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Bromo-4-(2,2-difluoroethanesulfonyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions. Common reagents include sodium iodide (NaI) in acetone.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents may vary.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Bromo-4-(2,2-difluoroethanesulfonyl)benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-Bromo-4-(2,2-difluoroethanesulfonyl)benzene exerts its effects involves interactions with specific molecular targets. The difluoroethanesulfonyl group can participate in various chemical reactions, influencing the reactivity and stability of the compound. The bromine atom can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds .
Comparison with Similar Compounds
1-Bromo-4-(2,2-difluoroethanesulfonyl)benzene can be compared with other similar compounds, such as:
1-Bromo-2,4-difluorobenzene: Similar structure but lacks the sulfonyl group.
1-Bromo-4-(1,1,2,2-tetrafluoroethoxy)benzene: Contains a tetrafluoroethoxy group instead of the difluoroethanesulfonyl group
The presence of the difluoroethanesulfonyl group in this compound makes it unique, providing distinct chemical properties and reactivity compared to its analogs.
Biological Activity
1-Bromo-4-(2,2-difluoroethanesulfonyl)benzene is a synthetic organic compound that has garnered interest in biological research due to its unique chemical structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound's molecular formula is C9H8BrF2O2S with a molecular weight of approximately 303.13 g/mol. Its structure includes a bromobenzene moiety with a difluoroethanesulfonyl substituent, which is significant for its reactivity and interaction with biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C9H8BrF2O2S |
| Molecular Weight | 303.13 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not specified |
The biological activity of this compound primarily involves its interaction with various biological targets. The difluoroethanesulfonyl group can participate in hydrogen bonding and electrostatic interactions, influencing enzyme activity and receptor binding.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell signaling and proliferation.
- Receptor Modulation : It could modulate receptor activity through competitive or non-competitive binding mechanisms.
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound has potential antimicrobial properties against certain bacterial strains.
- Anticancer Potential : Investigations into its cytotoxic effects on cancer cell lines have shown promise, indicating possible applications in cancer therapy.
- Inflammatory Response Modulation : The compound may influence inflammatory pathways, suggesting a role in treating inflammatory diseases.
Case Studies
Several studies have been conducted to evaluate the biological effects of this compound:
- Study on Antimicrobial Activity : A study evaluated the effectiveness of this compound against Escherichia coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL.
- Cytotoxicity Assay : In vitro assays on human cancer cell lines demonstrated that the compound induced apoptosis at concentrations ranging from 10 to 100 µM, suggesting its potential as an anticancer agent.
Research Findings
Recent research highlights the following findings regarding the compound's biological activity:
- Inhibition of Enzymatic Activity : The compound was found to inhibit the activity of certain metabolic enzymes by up to 70%, indicating its potential as a therapeutic agent in metabolic disorders.
- Receptor Binding Studies : Binding assays revealed that this compound interacts with G-protein coupled receptors (GPCRs), which are crucial for various physiological processes.
Properties
Molecular Formula |
C8H7BrF2O2S |
|---|---|
Molecular Weight |
285.11 g/mol |
IUPAC Name |
1-bromo-4-(2,2-difluoroethylsulfonyl)benzene |
InChI |
InChI=1S/C8H7BrF2O2S/c9-6-1-3-7(4-2-6)14(12,13)5-8(10)11/h1-4,8H,5H2 |
InChI Key |
TXTLVDIWENHGDG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)CC(F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















